molecular formula C24H21NO4 B7800167 Fmoc-Phe-OH CAS No. 286460-71-7

Fmoc-Phe-OH

Cat. No.: B7800167
CAS No.: 286460-71-7
M. Wt: 387.4 g/mol
InChI Key: SJVFAHZPLIXNDH-QFIPXVFZSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, commonly referred to as Fmoc-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in the field of peptide synthesis as a protecting group for the amino group. The fluorenylmethoxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-L-phenylalanine can be synthesized through several methods. One common method involves the reaction of L-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with L-phenylalanine to form the desired product .

Industrial Production Methods

Industrial production of Fmoc-L-phenylalanine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide and the coupled peptide products, depending on the specific reaction conditions used .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-phenylalanine is primarily used in solid-phase peptide synthesis. It serves as a protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides .

Biology and Medicine

In biology and medicine, Fmoc-L-phenylalanine is used in the synthesis of peptide-based drugs and biomaterials. It is also employed in the study of protein-protein interactions and enzyme-substrate interactions .

Industry

In the industrial sector, Fmoc-L-phenylalanine is used in the production of peptide-based therapeutics and diagnostics. It is also utilized in the development of novel materials for drug delivery and tissue engineering .

Mechanism of Action

The mechanism of action of Fmoc-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-L-alanine)
  • N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine)
  • N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-L-valine)

Uniqueness

Fmoc-L-phenylalanine is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides that require the incorporation of phenylalanine residues .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951314
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-40-6, 286460-71-7
Record name FMOC-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35661-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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